What is the chemical structure of Mometasone Furoate Impurity A?
What is the chemical structure of Mometasone Furoate Impurity A?
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development
In the landscape of pharmaceutical manufacturing, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to the minute, often structurally similar, compounds known as impurities. The rigorous identification, characterization, and control of these impurities are cornerstones of drug safety, efficacy, and regulatory compliance. Mometasone furoate, a potent synthetic corticosteroid widely used for its anti-inflammatory properties, is no exception.[1][2] Its synthesis and degradation pathways can give rise to a number of related substances, among which Mometasone Furoate Impurity A is a key compound to monitor.
This technical guide provides an in-depth exploration of Mometasone Furoate Impurity A, from its fundamental chemical structure to the analytical methodologies required for its precise control. This document is intended to serve as a practical resource for researchers, quality control analysts, and drug development professionals, offering both foundational knowledge and actionable protocols.
Part 1: Unveiling the Chemical Identity of Mometasone Furoate Impurity A
A thorough understanding of an impurity begins with its precise chemical identity. This section delineates the structural characteristics of Mometasone Furoate Impurity A and its relationship to the parent API.
Physicochemical Properties
A summary of the key identifiers for Mometasone Furoate Impurity A is presented below.
| Property | Value | Source(s) |
| Chemical Name | 21-Chloro-16α-methyl-3,20-dioxopregna-1,4,9(11)-trien-17-yl furan-2-carboxylate | [1] |
| IUPAC Name | (8S,10S,13S,14S,16R,17R)-17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl 2-furoate | |
| CAS Number | 83880-65-3 | [1] |
| Molecular Formula | C₂₇H₂₉ClO₅ | [1] |
| Molecular Weight | 468.97 g/mol | [1] |
Structural Elucidation: A Comparative Analysis
The structural distinction between Mometasone Furoate and Impurity A is subtle yet significant, arising from a key difference in the steroid's core structure. Mometasone Furoate possesses a chlorine atom at the C9 position and a hydroxyl group at the C11 position of the steroid nucleus. In contrast, Mometasone Furoate Impurity A features a double bond between the C9 and C11 positions. This seemingly minor alteration can impact the molecule's conformation, polarity, and potentially its biological activity and toxicological profile.
Below are the 2D chemical structures of both Mometasone Furoate and Mometasone Furoate Impurity A for direct comparison.
Caption: 2D chemical structures of Mometasone Furoate and Mometasone Furoate Impurity A.
The critical structural difference is the presence of a C9-C11 double bond in Impurity A, replacing the 9α-chloro and 11β-hydroxyl groups in the parent Mometasone Furoate molecule.[1][3]
Caption: Logical relationship highlighting the key structural difference.
Part 2: Analytical Control Strategy
A robust analytical methodology is paramount for the accurate detection and quantification of Mometasone Furoate Impurity A, ensuring the quality and safety of the final drug product. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique for this purpose.
Recommended Analytical Technique: RP-HPLC
The polarity difference introduced by the C9-C11 double bond in Impurity A, compared to the chloro and hydroxyl groups in Mometasone Furoate, allows for effective separation using RP-HPLC. The choice of a C18 column is standard, providing the necessary hydrophobic interactions for differential retention.
Experimental Protocol: RP-HPLC Method for the Quantification of Mometasone Furoate Impurities
The following protocol is a synthesized methodology based on established pharmacopeial methods and scientific literature for the analysis of Mometasone Furoate and its impurities.[4][5]
Objective: To resolve and quantify Mometasone Furoate Impurity A from the Mometasone Furoate API and other related substances.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
UV/Vis or Photodiode Array (PDA) detector
-
Autosampler
-
Chromatographic data acquisition and processing software
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18 (L1), 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column providing good resolution for steroid compounds. |
| Mobile Phase | Gradient elution with Acetonitrile and Water | A gradient is often necessary to resolve all related impurities from the main API peak. |
| * Mobile Phase A: Water | ||
| * Mobile Phase B: Acetonitrile | ||
| * A small amount of acid (e.g., 0.1% acetic acid or phosphoric acid) may be added to improve peak shape. | ||
| Gradient Program | Time (min) | %A |
| 0 | 70 | |
| 45 | 45 | |
| 46 | 70 | |
| 50 | 70 | |
| Flow Rate | 1.0 - 2.0 mL/min | To be optimized for best resolution and run time. |
| Column Temperature | 25°C - 40°C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for detecting corticosteroids with chromophores.[6][7] |
| Injection Volume | 10 - 50 µL | Dependent on sample concentration and detector sensitivity. |
| Diluent | Acetonitrile/Water mixture (e.g., 50:50 v/v) | To ensure sample solubility and compatibility with the mobile phase. |
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve a certified reference standard of Mometasone Furoate Impurity A in the diluent to a known concentration (e.g., 0.5 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Mometasone Furoate API in the diluent to a specified concentration (e.g., 1.0 mg/mL).
-
System Suitability Solution: A solution containing Mometasone Furoate and known impurities (including Impurity A) to verify the performance of the chromatographic system.
System Suitability:
Before sample analysis, inject the system suitability solution and ensure the following criteria are met:
-
Resolution: The resolution between Mometasone Furoate and Mometasone Furoate Impurity A should be greater than 1.5.
-
Tailing Factor: The tailing factor for the Mometasone Furoate peak should be between 0.8 and 1.5.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be less than 2.0%.
Analysis Procedure:
-
Inject the diluent (as a blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) and determine the average peak area.
-
Inject the sample solution.
-
Identify the Mometasone Furoate Impurity A peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of Impurity A in the sample using the external standard method.
Caption: A typical workflow for the HPLC analysis of Mometasone Furoate Impurity A.
Conclusion: Ensuring Pharmaceutical Quality Through Vigilant Impurity Control
The meticulous control of impurities such as Mometasone Furoate Impurity A is a non-negotiable aspect of modern pharmaceutical development and manufacturing. A comprehensive understanding of the impurity's chemical structure, coupled with a validated, robust analytical method, forms the bedrock of a successful control strategy. This guide has provided a detailed overview of the chemical nature of Mometasone Furoate Impurity A and a practical framework for its analysis via RP-HPLC. By implementing such rigorous analytical oversight, drug development professionals can ensure the consistent quality, safety, and efficacy of Mometasone Furoate products, ultimately safeguarding patient health.
References
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Pharmaffiliates. Mometasone Furoate and its Impurities. Available from: [Link]
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Analytica Chemie. Mometasone furoate Imp. A (EP). Available from: [Link]
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PubChem. Mometasone Furoate. National Center for Biotechnology Information. Available from: [Link]
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European Pharmacopoeia. MOMETASONE FUROATE. 2014. Available from: [Link]
- Darwish, I. A., et al. (2015). Forced degradation of mometasone furoate and development of two RP-HPLC methods for its determination with formoterol fumarate.
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precisionFDA. MOMETASONE FUROATE. Available from: [Link]
- Shaikh, S., et al. (2009). A Simple RP-HPLC Method for the Simultaneous Quantitation of Chlorocresol, Mometasone Furoate, and Fusidic Acid in Creams.
- Vairale, A., et al. (2009). Determination of mometasone furoate by HPLC in topical preparations-validation. Analytical Chemistry, an Indian Journal, 8(4), 589-593.
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ResearchGate. (a) HPLC chromatogram of mometasone furoate (40 lg mL À1 ) and... Available from: [Link]
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Pharmaffiliates. Mometasone Furoate - Impurity A. Available from: [Link]
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USP-NF. (2010). Mometasone Furoate Topical Solution. Available from: [Link]
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USP-NF. (2010). Mometasone Furoate Ointment. Available from: [Link]
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PubChem. Mometasone. National Center for Biotechnology Information. Available from: [Link]
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Veeprho. Mometasone Furoate 21- Aldehyde Impurity. Available from: [Link]
- Lopopolo, G., et al. (2023). Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Molecules, 28(23), 7859.
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ResearchGate. Chemical structure of mometasone furoate. Available from: [Link]
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Veeprho. Mometasone Impurities and Related Compound. Available from: [Link]
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ResearchGate. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. Available from: [Link]
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